Cas no 1213589-21-9 ((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)

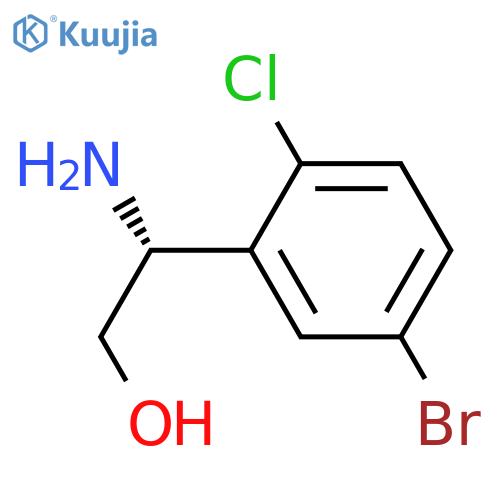

1213589-21-9 structure

商品名:(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-AMINO-2-(5-BROMO-2-CHLOROPHENYL)ETHAN-1-OL

- Benzeneethanol, β-amino-5-bromo-2-chloro-, (βR)-

- (r)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol

- Y14077

- AKOS015930008

- EN300-1914110

- CS-0352994

- 1213589-21-9

- (2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol

-

- インチ: 1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

- InChIKey: UNPVIFJKIFEUKM-QMMMGPOBSA-N

- ほほえんだ: C(O)[C@H](N)C1=CC(Br)=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 248.95560g/mol

- どういたいしつりょう: 248.95560g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.644±0.06 g/cm3(Predicted)

- ふってん: 372.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 12.24±0.10(Predicted)

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914110-2.5g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1914110-0.25g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1914110-0.1g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1914110-1g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 1g |

$1543.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423664-250mg |

(r)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 98% | 250mg |

¥38340.00 | 2024-08-09 | |

| Enamine | EN300-1914110-10.0g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1914110-0.5g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1914110-1.0g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1914110-10g |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 10g |

$6635.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423664-500mg |

(r)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol |

1213589-21-9 | 98% | 500mg |

¥40014.00 | 2024-08-09 |

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1213589-21-9 ((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬